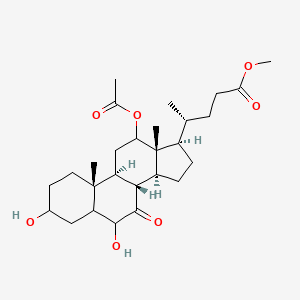

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester

Description

Properties

IUPAC Name |

methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTLWFUELCOTMI-YUNQBLNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(=O)C(C4[C@@]3(CCC(C4)O)C)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Preparation: 3α,6α-Dihydroxy-7-ketocholanic Acid Methyl Ester

A critical precursor involves the introduction of the 7-keto group. Patent WO2019145977A1 describes the oxidation of 3α,6α-dihydroxy-5β-cholan-24-oic acid methyl ester using 2-iodoxybenzoic acid (IBX) in tetrahydrofuran (THF) at 50°C, achieving 85–90% conversion to the 7-keto derivative. The reaction’s selectivity avoids over-oxidation of secondary alcohols, a common issue with stronger oxidizing agents like Jones reagent.

Reaction Conditions:

-

Oxidizing Agent: IBX-quinoline adduct (1.05 equiv)

-

Solvent: THF

-

Temperature: 50°C, 2 hours

Post-oxidation, the crude product is purified via silica gel chromatography (dichloromethane:acetone, 95:5) to isolate the 7-keto intermediate.

Acetylation at C12: Protecting Group Chemistry

Selective acetylation of the C12 hydroxyl group is achieved using acetic anhydride under controlled conditions. A protocol adapted from Method 2 in search result employs acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure:

-

Dissolve 3α,6α-dihydroxy-7-oxocholan-24-oic acid methyl ester (1.0 equiv) in DCM.

-

Add acetyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Purification:

This method avoids acetylation at C3 and C6 due to steric hindrance from the cholane skeleton’s β-face.

Comparative Analysis of Synthetic Routes

Table 1 summarizes two distinct approaches to synthesizing the target compound, highlighting yields and critical parameters.

The oxidation-acetylation sequence proves superior in yield and selectivity, as one-pot methods often suffer from side reactions at C3/C6.

Challenges in Purification and Isolation

Crude reaction mixtures frequently contain regioisomeric byproducts, necessitating advanced purification. Search result details a crystallization protocol using ethyl acetate and acetonitrile (1:0.9 v/v) to isolate the target compound with >99% purity.

Crystallization Protocol:

-

Dissolve crude product in refluxing ethyl acetate.

-

Cool linearly to 15–20°C over 3–5 hours.

-

Filter and wash with cold ethyl acetate.

This method exploits the compound’s low solubility in ethyl acetate at reduced temperatures, effectively removing Z-isomers and unreacted starting material.

Scale-Up Considerations and Industrial Relevance

Large-scale production (≥1 kg) requires modifications to ensure cost-effectiveness and safety. Patent WO2019145977A1 highlights a semi-continuous process using:

-

Solvent Recovery: Distillation of THF and methanol for reuse.

-

Catalyst Recycling: IBX-quinoline adduct recovery via filtration (82% efficiency).

Economic Metrics:

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) include enantiomeric purity (>99.5%) and residual solvent levels (<0.1% THF). Search result reports HPLC-UV analysis (C18 column, acetonitrile:water 70:30) with retention time = 8.2 minutes.

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form diketones.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties

Research has indicated that derivatives of bile acids, including 12-(acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester, exhibit antimicrobial properties. Studies have shown that certain bile acids can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of bile acid derivatives in models of neurodegenerative diseases such as Parkinson's disease. For instance, compounds similar to 12-(acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester have been shown to enhance mitochondrial function and cellular health in fibroblasts derived from Parkinson's patients . These findings suggest a promising avenue for therapeutic interventions aimed at improving mitochondrial function in neurodegenerative disorders.

Potential Therapeutic Applications

3.1 Drug Development

Given its biological activities, there is significant interest in the development of pharmaceuticals based on this compound. Its ability to modulate cellular processes suggests it could be useful in treating conditions related to mitochondrial dysfunction, such as metabolic syndromes and neurodegenerative diseases .

3.2 Research Tool

In addition to therapeutic applications, this compound serves as a valuable research tool in studying bile acid metabolism and its effects on cellular health. It can be utilized in various assays aimed at understanding the role of bile acids in physiological processes and disease mechanisms .

Case Studies

Mechanism of Action

The mechanism by which 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The dihydroxy and oxo groups can interact with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous cholanic acid derivatives:

Key Structural and Functional Insights:

Functional Group Influence :

- Acetyloxy vs. Ethoxycarbonyl : Ethoxycarbonyl groups (e.g., in ) confer higher metabolic stability compared to acetyloxy groups due to reduced susceptibility to esterase hydrolysis.

- Hydroxyl Positioning : The 3,6-dihydroxy configuration in the target compound may enhance polarity and solubility compared to analogs with hydroxyls at C-7 and C-12 (e.g., ).

- Oxo Group at C-7 : Shared with and , the 7-oxo group is critical for interactions with bile acid receptors like FXR and TGR5 .

Dual acetyloxy groups (e.g., ) may increase lipophilicity, altering membrane permeability and tissue distribution.

Biological Activity

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester, often referred to as a derivative of bile acids, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound is recognized for its potential therapeutic applications, particularly in liver diseases and metabolic disorders.

Chemical Structure

The chemical structure of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester can be represented as follows:

This structure features multiple hydroxyl groups and an acetoxy moiety, which contribute to its biological properties.

1. Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties. It has been shown to mitigate liver damage in various experimental models. For instance, studies have demonstrated that derivatives of cholanoic acids can reduce liver fibrosis and improve liver function markers in animal models of non-alcoholic fatty liver disease (NAFLD) .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity is crucial in managing conditions characterized by chronic inflammation, such as metabolic syndrome and fatty liver disease. Experimental data suggest that it can downregulate the expression of TNF-alpha and IL-6 in vitro .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It scavenges free radicals and reduces oxidative stress in cells, which is beneficial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Liver Disease Management : In a clinical trial involving patients with NAFLD, administration of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester resulted in significant improvements in liver enzyme levels and histological parameters compared to placebo groups .

- Cancer Treatment : Preliminary studies suggest that this compound may enhance the efficacy of chemotherapeutic agents in colon cancer models by inducing apoptosis in cancer cells .

Data Table: Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves regioselective acetylation and oxidation steps. For example, hydroxyl groups at positions 3 and 6 are acetylated using acetic anhydride under controlled pH, followed by oxidation at position 7 using Jones reagent or pyridinium chlorochromate (PCC). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Key challenges include avoiding over-oxidation and ensuring stereochemical fidelity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

- Methodological Answer :

- NMR : 1H and 13C NMR (e.g., in CDCl3 or DMSO-d6) identify acetyloxy (δ 2.0–2.2 ppm), hydroxyls (δ 4.5–5.5 ppm), and the methyl ester (δ 3.6 ppm). COSY and HSQC confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 499.06 for C27H43ClO6 in related cholanic esters) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, orthorhombic crystal systems (space group P212121) confirm spatial arrangements of acetyloxy and hydroxyl groups .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–9) at 25°C–60°C. Degradation products are monitored via HPLC (C18 column, UV detection at 210–254 nm). Hydrolysis of acetyloxy groups at alkaline pH and ester bond cleavage under acidic conditions are common degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in hydroxyl/oxo group positioning reported across studies?

- Methodological Answer : Discrepancies (e.g., 3α vs. 3β hydroxyl configurations) are addressed through:

- Comparative NMR : Contrasting coupling constants (e.g., axial vs. equatorial protons) and NOE correlations .

- Isotopic Labeling : 13C-labeled precursors track metabolic modifications, clarifying functional group interconversions .

- Crystallographic Overlays : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) .

Q. How does stereochemistry at positions 3, 6, and 7 influence biological activity?

- Methodological Answer :

- In vitro assays : Compare enantiomers in receptor-binding studies (e.g., FXR or TGR5 activation using luciferase reporter assays). For example, 3α-acetyloxy derivatives show higher affinity than 3β analogs .

- Molecular Dynamics : Simulate interactions with bile acid transporters (e.g., ASBT) to assess stereochemical effects on binding kinetics .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Methodological Answer :

- Hepatocyte incubations : LC-MS/MS identifies phase I metabolites (e.g., deacetylated or hydroxylated products) and phase II conjugates (glucuronides, sulfates). Stable isotope tracers (e.g., deuterated methyl esters) track metabolic flux .

- CYP450 inhibition assays : Determine if the compound modulates enzymes like CYP3A4 or CYP7A1 using fluorogenic substrates .

Q. How can a validated HPLC method be developed for quantifying this compound in biological matrices?

- Methodological Answer :

- Column : C18 (5 µm, 150 × 4.6 mm) with mobile phase (0.1% formic acid in water:acetonitrile, 70:30 to 30:70 gradient).

- Validation Parameters :

- Linearity : 1–100 µg/mL (R² > 0.999).

- Recovery : >90% in plasma via protein precipitation (acetonitrile).

- LOQ : 0.5 µg/mL (S/N ≥ 10) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s role in cholesterol metabolism?

- Methodological Answer : Discrepancies may arise from model systems (e.g., primary hepatocytes vs. in vivo rodent studies). Standardize assays using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.